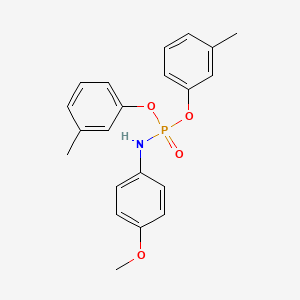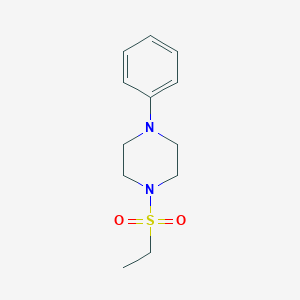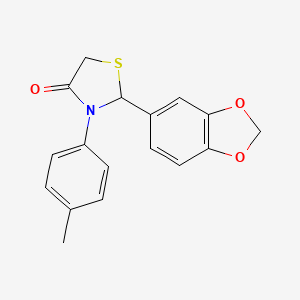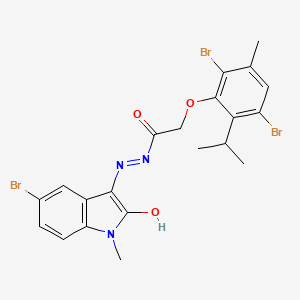
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the field of scientific research. AMPP is a glycine transporter 1 (GlyT1) inhibitor, which means it is capable of enhancing the levels of glycine in the brain. Glycine is an amino acid that plays a crucial role in the regulation of neurotransmitters, and its deficiency has been linked to various neurological disorders.
作用机制
AMPP works by inhibiting the reuptake of glycine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By increasing the levels of glycine, AMPP enhances the activity of the NMDA receptor, which is involved in various neurological processes such as learning and memory. Furthermore, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
AMPP has been shown to increase the levels of glycine in the brain, which leads to enhanced NMDA receptor activity. This, in turn, has been linked to improved cognitive function, reduced symptoms of depression and anxiety, and enhanced efficacy of antipsychotic drugs. Additionally, AMPP has been shown to modulate the activity of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the major advantages of using AMPP in lab experiments is its high selectivity for N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which reduces the risk of off-target effects. Additionally, AMPP has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using AMPP is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on AMPP. One area of interest is the potential use of AMPP in the treatment of neuropathic pain and drug addiction. Additionally, further studies are needed to investigate the long-term effects of AMPP on cognitive function and behavior. Furthermore, the development of more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors may lead to the discovery of novel therapies for neurological disorders.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic effects on various neurological disorders make it an attractive target for drug development. The synthesis method of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride. AMPP works by inhibiting the reuptake of glycine, which leads to enhanced NMDA receptor activity. AMPP has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction. However, further studies are needed to investigate the long-term effects of AMPP and to develop more potent and selective N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors.
合成方法
The synthesis of AMPP involves the reaction of N-allyl glycine ethyl ester with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base. The crude product is then purified using column chromatography to obtain pure AMPP. This method has been reported to yield AMPP with a purity of over 98%.
科学研究应用
AMPP has been extensively studied for its potential therapeutic effects on various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. It has been shown to improve cognitive function, reduce symptoms of depression and anxiety, and enhance the efficacy of antipsychotic drugs. Additionally, AMPP has been investigated for its potential in the treatment of neuropathic pain and drug addiction.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-13-19-18(21)14-20(15-9-11-16(24-2)12-10-15)25(22,23)17-7-5-4-6-8-17/h3-12H,1,13-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLDYJIAMLNXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)
![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)

![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)


![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)
![7-amino-5-(4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4969140.png)